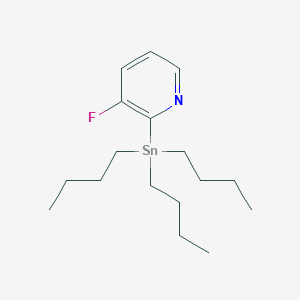

3-Fluoro-2-(tributylstannyl)pyridine

概要

説明

“3-Fluoro-2-(tributylstannyl)pyridine” is a chemical compound with the empirical formula C17H30FNSn . It is used as a building block in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene, a bidentate ligand showing pH and cationic-metal dependent emission spectra .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string CCCC [Sn] (CCCC) (CCCC)c1ncccc1F . The InChI representation is InChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 386.1 g/mol . The compound has a rotatable bond count of 10 . The topological polar surface area is 12.9 Ų .

科学的研究の応用

Radical-Mediated Cleavage and Synthesis of Fluoro Esters

A study illustrated the use of tributylstannane in the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, leading to the synthesis of α-fluoro esters. This process provides a novel methodology for the removal of the sulfone moiety, enabling the synthesis of α-fluoroalkanoates and α-deuterium-labeled esters. This approach demonstrates the utility of 3-Fluoro-2-(tributylstannyl)pyridine in the modification of sulfones and the synthesis of fluorinated esters under mild conditions (Wnuk, Ríos, Khan, & Hsu, 2000).

Docking and QSAR Studies for c-Met Kinase Inhibitors

Docking and quantitative structure–activity relationship (QSAR) studies involving this compound derivatives have shown promise in the development of c-Met kinase inhibitors. These studies help in understanding the molecular features contributing to high inhibitory activity and in predicting the biological activities of these compounds, showcasing the compound's role in medicinal chemistry and drug design (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).

Fluorescent Chemosensors for Metal Ions

Research on 2H-pyrrolo[3,4-c]pyridine-based fluorophores, synthesized using protocols that could potentially involve this compound, has led to the development of chemosensors with high selectivity for Fe3+/Fe2+ cations. These chemosensors are applicable in biological imaging and highlight the compound's role in the creation of sensitive tools for biological and chemical analysis (Maity, Naskar, Goswami, Prodhan, Chaudhuri, Chaudhuri, & Mukhopadhyay, 2018).

Modular Synthesis of Polysubstituted and Fused Pyridines

A study introduced a one-pot reaction sequence for the synthesis of polysubstituted and fused pyridines, potentially involving this compound. This synthesis is performed under transition-metal catalyst-free conditions, showcasing the versatility of the compound in facilitating regioselective synthesis of complex pyridine derivatives (Song, Huang, Yi, & Zhang, 2016).

Synthesis of Poly-Substituted Pyridines

A new synthesis strategy for poly-substituted 3-H, 3-fluoro, or 3-trifluoromethyl pyridines, based on C-F bond breaking of the anionically activated fluoroalkyl group, has been described. This methodology could utilize this compound for the preparation of various pyridine derivatives, enriching the toolkit for pyridine synthesis (Chen, Zhu, Xie, Li, Wu, & Gong, 2010).

Safety and Hazards

“3-Fluoro-2-(tributylstannyl)pyridine” is classified as a flammable liquid and vapor. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may damage fertility . The compound is also classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 .

作用機序

Target of Action

3-Fluoro-2-(tributylstannyl)pyridine is a fluorinated building block Similar compounds, such as 2-(tributylstannyl)pyrimidine, have been used in stille coupling reactions and as precursors in the synthesis of various bioactive compounds .

Mode of Action

Organotin compounds like this are often used in stille coupling reactions . In these reactions, the organotin compound acts as a nucleophile, attacking an electrophilic carbon to form a new carbon-carbon bond .

Biochemical Pathways

Organotin compounds are known to participate in various synthetic pathways, particularly in the formation of carbon-carbon bonds .

Pharmacokinetics

As a research chemical, it’s primarily used in the synthesis of other compounds

Result of Action

As a building block in chemical synthesis, its primary role is likely in the formation of more complex molecules .

生化学分析

Biochemical Properties

3-Fluoro-2-(tributylstannyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It is commonly used in Stille coupling reactions, where it acts as a precursor for the synthesis of various biologically active molecules . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of carbon-carbon bonds. The nature of these interactions is primarily based on the ability of the tributylstannyl group to act as a leaving group, allowing the fluorinated pyridine to participate in the coupling reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in the synthesis of biologically active molecules suggests that it may influence cell function indirectly through its products. These products can impact cell signaling pathways, gene expression, and cellular metabolism. For example, fluorinated pyridines synthesized using this compound may act as inhibitors or activators of specific enzymes, thereby modulating cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its participation in Stille coupling reactions. The compound binds to palladium catalysts, facilitating the transfer of the fluorinated pyridine moiety to the target molecule . This process involves the formation of a palladium-stannyl intermediate, which undergoes reductive elimination to produce the desired product. The fluorine atom in the pyridine ring enhances the reactivity of the compound, making it a valuable reagent in organic synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors that influence its effectiveness. The compound is generally stable under inert atmosphere and room temperature conditions . Prolonged exposure to air and moisture can lead to its degradation, affecting its reactivity in biochemical reactions. Long-term studies on the effects of this compound on cellular function are limited, but its stability in laboratory settings suggests that it can be used effectively in short-term experiments.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As with many organotin compounds, there is a potential for toxicity at high doses . It is important to determine the threshold effects and any toxic or adverse effects at varying dosages to ensure safe and effective use in biochemical research. Studies on related compounds suggest that careful dosage control is necessary to avoid adverse effects on animal health.

Metabolic Pathways

Its role in the synthesis of fluorinated pyridines suggests that it may interact with enzymes involved in these pathways . The compound’s tributylstannyl group can be metabolized by enzymes that process organotin compounds, leading to the formation of metabolites that participate in further biochemical reactions. The effects on metabolic flux and metabolite levels would depend on the specific pathways and enzymes involved.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not extensively studied. Its organotin nature suggests that it may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues would depend on its affinity for specific cellular components and its ability to accumulate in certain compartments.

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Its chemical structure suggests that it may be directed to specific cellular compartments based on its interactions with targeting signals and post-translational modifications . The compound’s activity and function within these compartments would depend on its ability to interact with specific biomolecules and participate in biochemical reactions.

特性

IUPAC Name |

tributyl-(3-fluoropyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAOTUZKJHXTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30FNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586054 | |

| Record name | 3-Fluoro-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573675-60-2 | |

| Record name | 3-Fluoro-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317799.png)

![2-[(4-Ethylphenyl)formamido]acetic acid](/img/structure/B1317811.png)